molecular formula C32H51NO B14247442 (2S,3R)-2-(dibenzylamino)octadecan-3-ol CAS No. 247067-43-2

(2S,3R)-2-(dibenzylamino)octadecan-3-ol

Cat. No.: B14247442
CAS No.: 247067-43-2
M. Wt: 465.8 g/mol
InChI Key: AUGRPIHBMZBMKB-BHDXBOSCSA-N
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Description

(2S,3R)-2-(dibenzylamino)octadecan-3-ol is a chiral compound with a complex structure, featuring both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(dibenzylamino)octadecan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadecanal and dibenzylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between octadecanal and dibenzylamine under controlled conditions.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.

    Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(dibenzylamino)octadecan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide.

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S,3R)-2-(dibenzylamino)octadecan-3-ol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a chiral building block in the synthesis of pharmaceuticals.

    Materials Science: The compound is explored for its use in the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(dibenzylamino)octadecan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-(dibenzylamino)hexadecan-3-ol
  • (2S,3R)-2-(dibenzylamino)dodecan-3-ol
  • (2S,3R)-2-(dibenzylamino)octadecan-2-ol

Uniqueness

(2S,3R)-2-(dibenzylamino)octadecan-3-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

247067-43-2

Molecular Formula

C32H51NO

Molecular Weight

465.8 g/mol

IUPAC Name

(2S,3R)-2-(dibenzylamino)octadecan-3-ol

InChI

InChI=1S/C32H51NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-21-26-32(34)29(2)33(27-30-22-17-15-18-23-30)28-31-24-19-16-20-25-31/h15-20,22-25,29,32,34H,3-14,21,26-28H2,1-2H3/t29-,32+/m0/s1

InChI Key

AUGRPIHBMZBMKB-BHDXBOSCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O

Origin of Product

United States

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